Butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate is a synthetic compound belonging to the class of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). [] This group of compounds demonstrates antimitotic activity and is currently being investigated for its potential use in targeted chemotherapy, specifically for breast cancers that overexpress the cytochrome P450 (CYP) 1A1 enzyme. []
While the provided papers do not specifically detail the synthesis process of butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate, a general synthesis route for PAIB-SOs is described. [] The synthesis involves the N-alkylation of the corresponding phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonates (PIB-SOs). [] This alkylation introduces the alkyl side chain, in this case, a butyl group, to the imidazolidin-2-one moiety. [] Further research is needed to uncover detailed synthetic protocols specifically for butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate.
Although the specific molecular structure of butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate is not explicitly provided in the reviewed articles, related PAIB-SOs consistently feature a phenylbenzenesulfonate core. [] This core is linked to a 2-imidazolidinone ring, which itself carries an alkyl substituent, in this case, a butyl group. [] Further investigation is required to determine the specific spatial arrangement and bond characteristics of this particular molecule.
The primary chemical reaction of interest involving butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate is its bioactivation. [] This process, mediated by the CYP1A1 enzyme, involves N-dealkylation, cleaving the butyl side chain from the imidazolidin-2-one moiety. [] This transformation yields the active antimitotic agent, a phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO). []
Butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate acts as a prodrug. [] Upon entering cells expressing CYP1A1, primarily found in certain breast cancer cells, it undergoes N-dealkylation. [] This enzymatic cleavage releases the active metabolite, a PIB-SO, which exerts antimitotic effects by disrupting the formation of microtubules. [] This disruption ultimately hinders cell division and leads to cancer cell death. []
The primary application of butyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate is in scientific research, particularly in the development of targeted chemotherapy for breast cancer. [] Its selective activation within CYP1A1-expressing cancer cells makes it a promising candidate for further investigation as a potential therapeutic agent. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2